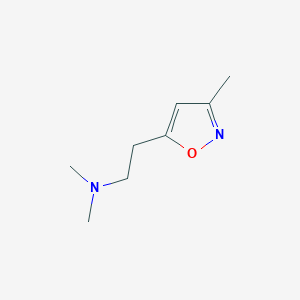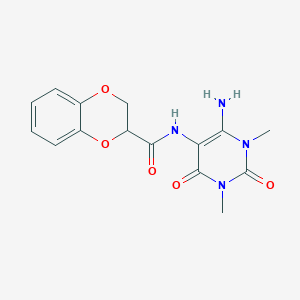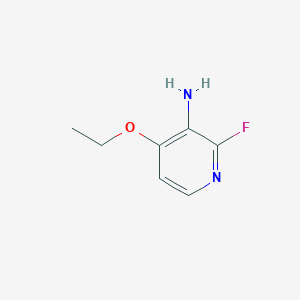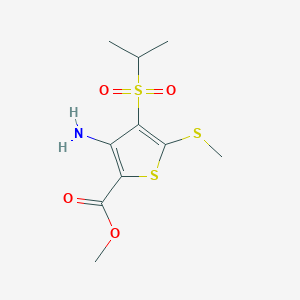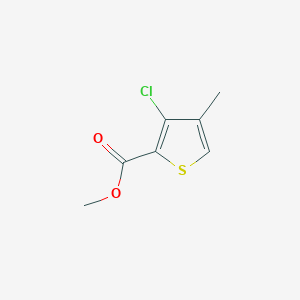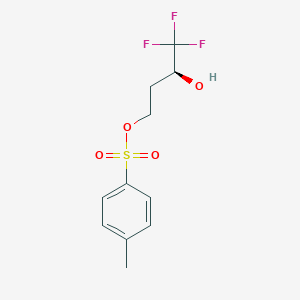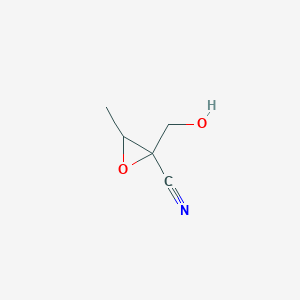
(1,2,4)Triazolo(1,5-a)pyrimidin-5(1H)-one, 2-ethyl-7-propyl-6-((2'-(1H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)methyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1,2,4)Triazolo(1,5-a)pyrimidin-5(1H)-one, 2-ethyl-7-propyl-6-((2'-(1H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)methyl)- is a chemical compound that has gained attention in the field of scientific research due to its potential applications in medicine.
作用機序
The mechanism of action of (1,2,4)Triazolo(1,5-a)pyrimidin-5(1H)-one, 2-ethyl-7-propyl-6-((2'-(1H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)methyl)- involves the inhibition of certain enzymes and signaling pathways that are involved in the growth and proliferation of cancer cells. It has been found to inhibit the activity of the protein kinase CK2, which is involved in cell growth and proliferation. It has also been found to inhibit the activity of the PI3K/Akt signaling pathway, which is involved in cell survival and growth.
生化学的および生理学的効果
(1,2,4)Triazolo(1,5-a)pyrimidin-5(1H)-one, 2-ethyl-7-propyl-6-((2'-(1H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)methyl)- has been found to have several biochemical and physiological effects. It has been found to induce apoptosis, or programmed cell death, in cancer cells. It has also been found to inhibit the migration and invasion of cancer cells. In addition, it has been found to have antioxidant properties and has been studied for its potential use in the treatment of oxidative stress-related diseases.
実験室実験の利点と制限
One advantage of using (1,2,4)Triazolo(1,5-a)pyrimidin-5(1H)-one, 2-ethyl-7-propyl-6-((2'-(1H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)methyl)- in lab experiments is its potential applications in the field of medicine. It has been found to have anticancer properties and has been studied for its potential use in the treatment of various types of cancer. However, one limitation of using this compound in lab experiments is its potential toxicity and side effects, which need to be carefully evaluated.
将来の方向性
There are several future directions for the study of (1,2,4)Triazolo(1,5-a)pyrimidin-5(1H)-one, 2-ethyl-7-propyl-6-((2'-(1H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)methyl)-. One direction is the further study of its mechanism of action and its potential use in the treatment of various types of cancer and neurodegenerative disorders. Another direction is the development of new synthetic methods for the compound, which may lead to the discovery of new derivatives with improved properties. Additionally, the evaluation of the toxicity and side effects of the compound needs to be further investigated to ensure its safety for clinical use.
合成法
The synthesis of (1,2,4)Triazolo(1,5-a)pyrimidin-5(1H)-one, 2-ethyl-7-propyl-6-((2'-(1H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)methyl)- involves a multistep process. The first step involves the synthesis of the starting material, 2-ethyl-7-propyl-6-bromo-1H-pyrimido[5,4-b]indole, which is then reacted with 2-(1H-tetrazol-5-yl)aniline to form the intermediate compound. The final step involves the cyclization of the intermediate compound to form the desired product.
科学的研究の応用
(1,2,4)Triazolo(1,5-a)pyrimidin-5(1H)-one, 2-ethyl-7-propyl-6-((2'-(1H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)methyl)- has shown potential applications in the field of medicine. It has been found to have anticancer properties and has been studied for its potential use in the treatment of various types of cancer, including breast cancer, lung cancer, and leukemia. It has also been studied for its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders.
特性
CAS番号 |
168152-74-7 |
|---|---|
製品名 |
(1,2,4)Triazolo(1,5-a)pyrimidin-5(1H)-one, 2-ethyl-7-propyl-6-((2'-(1H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)methyl)- |
分子式 |
C24H24N8O |
分子量 |
440.5 g/mol |
IUPAC名 |
2-ethyl-7-propyl-6-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-4H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one |
InChI |
InChI=1S/C24H24N8O/c1-3-7-20-19(23(33)26-24-25-21(4-2)29-32(20)24)14-15-10-12-16(13-11-15)17-8-5-6-9-18(17)22-27-30-31-28-22/h5-6,8-13H,3-4,7,14H2,1-2H3,(H,25,26,29,33)(H,27,28,30,31) |
InChIキー |
CXMXYXWOGFMIBO-UHFFFAOYSA-N |
異性体SMILES |
CCCC1=C(C(=O)N=C2N1NC(=N2)CC)CC3=CC=C(C=C3)C4=CC=CC=C4C5=NNN=N5 |
SMILES |
CCCC1=C(C(=O)NC2=NC(=NN12)CC)CC3=CC=C(C=C3)C4=CC=CC=C4C5=NNN=N5 |
正規SMILES |
CCCC1=C(C(=O)N=C2N1NC(=N2)CC)CC3=CC=C(C=C3)C4=CC=CC=C4C5=NNN=N5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



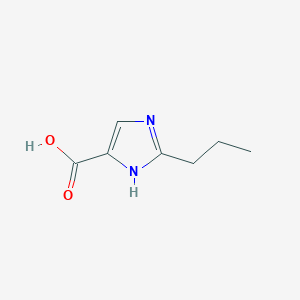
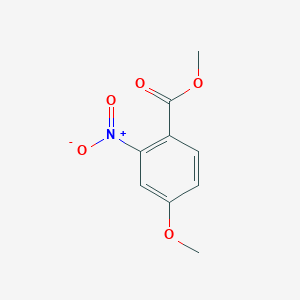
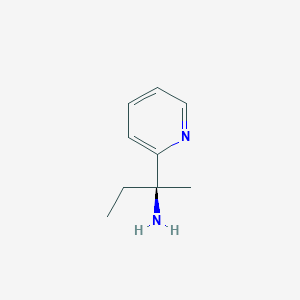
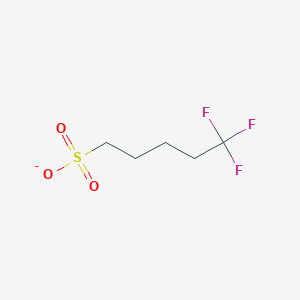
![4-[2-[3-(2,4-Difluorophenyl)-3-hydroxy-4-(1,2,4-triazol-1-yl)butan-2-yl]-1,3-thiazol-4-yl]benzonitrile](/img/structure/B66598.png)
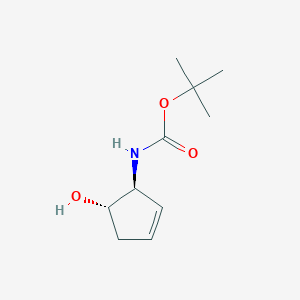
![[4-Chloro-2-(3-chloro-6-diphenylphosphanyl-2-methoxyphenyl)-3-methoxyphenyl]-diphenylphosphane](/img/structure/B66606.png)
